molecular formula C6H10O3 B1381364 cis-5-Methyloxolane-2-carboxylic acid CAS No. 1807937-55-8

cis-5-Methyloxolane-2-carboxylic acid

Cat. No. B1381364
M. Wt: 130.14 g/mol
InChI Key: NWEBMMMSMHXMLR-RFZPGFLSSA-N
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Description

Molecular Structure Analysis

The molecular formula of cis-5-Methyloxolane-2-carboxylic acid is C6H10O3 . It has a molecular weight of 130.14 g/mol .

Scientific Research Applications

Applications in Catalyst Development

Catalyst Efficiency and Selectivity : The carboxylic acid promoted cis-dihydroxylation and epoxidation of alkenes catalyzed by manganese-based complexes demonstrate the potential to tune catalyst selectivity and activity through carboxylate ligands. This system, particularly when combined with 2,6-dichlorobenzoic acid, showcased impressive activity, marking it as one of the most efficient osmium-free cis-dihydroxylation catalysts known (de Boer et al., 2005).

Applications in Synthetic Chemistry

Synthesis of Tetrahydroisoquinolinones : The synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones revealed the influence of solvents and temperature on the yield of desired products. Notably, the use of pyridine as a solvent induced complete diastereoselectivity, yielding only the trans isomer. This process highlights the role of cis-5-methyloxolane-2-carboxylic acid derivatives in facilitating the synthesis of compounds with potential pharmacological interest (Kandinska et al., 2006).

Applications in Microbial Production

Biosynthesis of Muconic Acid and Salicylic Acid : The engineered Escherichia coli strains were modified to overproduce salicylic acid, leading to an efficient microbial platform for producing cis,cis-muconic acid (MA) and salicylic acid (SA). This innovation opens doors for environmentally friendly production methods for these commercially valuable acids, traditionally sourced from petro-derived chemicals (Lin et al., 2014).

Applications in Surfactant Development

Surface Properties and Hydrolysis of Anionic Surfactants : The study of cis- and trans-2-n-alkyl-5-carboxy-5-methyl-1,3-dioxanes provided insights into how the surfactant properties are influenced by the hydrophobic n-alkyl substituent length and the configuration of the polar sodium carboxylate group. Understanding the hydrolysis and isomerization reactions of these surfactants in various media is crucial for their application in different industrial sectors (Piasecki & Ruchala, 2000).

properties

IUPAC Name

(2R,5R)-5-methyloxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEBMMMSMHXMLR-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-5-Methyloxolane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-5-Methyloxolane-2-carboxylic acid
Reactant of Route 2
cis-5-Methyloxolane-2-carboxylic acid
Reactant of Route 3
cis-5-Methyloxolane-2-carboxylic acid
Reactant of Route 4
cis-5-Methyloxolane-2-carboxylic acid
Reactant of Route 5
cis-5-Methyloxolane-2-carboxylic acid
Reactant of Route 6
cis-5-Methyloxolane-2-carboxylic acid

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